Amino-PEG12-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

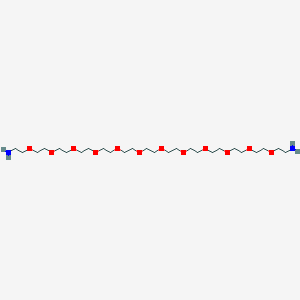

Amino-PEG12-amine is a compound that consists of a polyethylene glycol (PEG) chain with 12 ethylene glycol units, terminated with amine groups at both ends. This compound is known for its high water solubility, flexibility, and biocompatibility, making it a valuable reagent in various scientific and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: One common method involves the reductive amination of PEG with ammonium acetate .

Industrial Production Methods: In industrial settings, the production of Amino-PEG12-amine typically involves large-scale polymerization processes under controlled conditions to ensure the desired molecular weight and functionalization. The process may include purification steps such as dialysis or chromatography to remove unreacted starting materials and by-products .

化学反応の分析

Types of Reactions: Amino-PEG12-amine undergoes various chemical reactions, including:

Nucleophilic substitution: The amine groups can react with electrophiles such as activated esters or halides to form new covalent bonds.

Amide bond formation: Reaction with carboxylic acids or their derivatives to form amide linkages.

Crosslinking: The amine groups can participate in crosslinking reactions with bifunctional reagents, forming networks or gels.

Common Reagents and Conditions:

N-hydroxysuccinimide (NHS) esters: React with amine groups at pH 7-9 to form stable amide bonds.

Carbodiimides: Used for amide bond formation between amines and carboxylic acids.

Glutaraldehyde: A common crosslinking agent that reacts with amine groups.

Major Products Formed:

PEGylated proteins and peptides: Formed through the attachment of this compound to therapeutic proteins or peptides, enhancing their solubility and stability.

Crosslinked hydrogels: Formed through the reaction of this compound with bifunctional crosslinkers, used in drug delivery and tissue engineering.

科学的研究の応用

Drug Delivery Systems

One of the primary applications of Amino-PEG12-amine is in PEGylation , a process that involves attaching PEG chains to therapeutic agents such as proteins and peptides. This modification improves pharmacokinetics, reduces immunogenicity, and enhances therapeutic efficacy.

Key Benefits of PEGylation

- Improved Solubility : The hydrophilic nature of PEG increases the solubility of poorly soluble drugs.

- Extended Circulation Time : PEGylation decreases renal clearance, allowing drugs to remain in circulation longer.

- Reduced Immunogenicity : By shielding therapeutic agents from the immune system, PEGylation minimizes adverse reactions.

Case Study: PEGylated Protein Therapeutics

In a study involving PEGylated interferon-alpha, researchers demonstrated that PEGylation using this compound resulted in significantly improved pharmacokinetic profiles compared to unmodified interferon-alpha, leading to enhanced antiviral efficacy in clinical settings .

Bioconjugation and Linker Applications

This compound serves as an effective linker in the synthesis of various bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).

Linker Characteristics

- Dual Amine Groups : The presence of two amine groups facilitates conjugation with multiple reactive partners.

- Hydrophilicity : The PEG spacer enhances solubility and stability in biological environments.

Case Study: PROTAC Development

In the development of PROTACs targeting specific cancer-related proteins, this compound was utilized to link targeting ligands to E3 ligase recruiters. This approach demonstrated promising results in selectively degrading target proteins, showcasing its potential in cancer therapeutics .

Surface Functionalization

This compound is also employed for surface modification of nanoparticles and liposomes. This application aims to improve biocompatibility and targeting capabilities.

Advantages of Surface Functionalization

- Targeted Delivery : Functionalized surfaces can be tailored to interact with specific cell types or tissues.

- Reduced Non-Specific Binding : The hydrophilic nature of PEG minimizes non-specific interactions with biological molecules.

Case Study: Nanoparticle Drug Delivery

Research involving PEGylated nanoparticles demonstrated that those modified with this compound exhibited significantly lower non-specific binding compared to unmodified nanoparticles, leading to enhanced drug delivery efficiency .

Data Table: Comparative Applications of this compound

| Application Type | Description | Benefits |

|---|---|---|

| Drug Delivery Systems | PEGylation of proteins/peptides | Improved solubility, extended circulation |

| Bioconjugation | Linker for ADCs and PROTACs | Enhanced selectivity and efficacy |

| Surface Functionalization | Modification of nanoparticles/liposomes | Targeted delivery, reduced non-specific binding |

作用機序

The primary mechanism by which Amino-PEG12-amine exerts its effects is through the formation of covalent bonds with target molecules. The amine groups at both ends of the PEG chain can react with various functional groups, allowing for the attachment of therapeutic agents, proteins, or other molecules. This modification can improve the solubility, stability, and bioavailability of the attached molecules, as well as reduce their immunogenicity .

類似化合物との比較

Amino-PEG4-amine: Contains a shorter PEG chain with 4 ethylene glycol units.

Amino-PEG8-amine: Contains a PEG chain with 8 ethylene glycol units.

Carboxy-PEG12-amine: Similar PEG chain length but terminated with a carboxyl group at one end and an amine group at the other

Uniqueness: Amino-PEG12-amine is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG derivatives. This makes it particularly useful in applications requiring extended reach or higher solubility, such as in drug delivery systems and surface modifications .

生物活性

Amino-PEG12-amine, a polyethylene glycol (PEG) derivative with an amino functional group, is increasingly recognized for its diverse biological activities, particularly in drug delivery and therapeutic applications. This article reviews the compound's synthesis, mechanisms of action, and various studies that highlight its efficacy in enhancing pharmacokinetics, reducing immunogenicity, and improving therapeutic outcomes.

Structure and Synthesis

This compound (CAS: 361543-12-6) consists of a 12-unit PEG chain terminated with an amino group (-NH2). The synthesis typically involves the reaction of PEG with amine-containing reagents, resulting in a compound that can be used for various biological applications, including PEGylation of proteins and small molecules .

1. Drug Delivery Systems:

this compound plays a crucial role in PEGylation , a process where PEG chains are covalently attached to therapeutic agents. This modification enhances the solubility and stability of drugs, prolongs their circulation time in the bloodstream, and reduces immunogenic responses. The increased hydrodynamic volume created by PEGylation helps shield the therapeutic agent from enzymatic degradation and renal clearance .

2. Antimicrobial Activity:

Recent studies have explored the antimicrobial properties of peptides synthesized using this compound as a linker. For instance, certain peptide derivatives demonstrated significant activity against multidrug-resistant bacterial strains, showcasing the potential of this compound in developing new antimicrobial agents .

3. Anticancer Applications:

this compound has been utilized to enhance the pharmacokinetic properties of anticancer drugs. By facilitating better solubility and stability, it allows for more effective targeting of cancer cells while minimizing side effects associated with conventional chemotherapy. Research indicates that PEGylated compounds exhibit improved efficacy against various cancer cell lines, including breast cancer (MCF-7) and colon cancer cells .

Table 1: Summary of Biological Activities

Notable Research Findings

- Antimicrobial Efficacy : A study highlighted the synthesis of peptide constructs linked via this compound that showed potent antimicrobial activity against Escherichia coli and Staphylococcus aureus, suggesting its utility in combating infections caused by resistant strains .

- Anticancer Properties : Another research effort demonstrated that PEGylated peptides exhibited enhanced cytotoxicity against breast cancer cell lines, with one compound achieving over 95% inhibition at certain concentrations .

- Improved Pharmacokinetics : A review on site-selective PEGylation noted that modifications using this compound could significantly alter the pharmacokinetic profiles of therapeutic proteins, leading to better clinical outcomes through reduced dosing frequency and enhanced patient compliance .

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H56N2O12/c27-1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-23-39-25-26-40-24-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-28/h1-28H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBOTXXNKBSUJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56N2O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。